Lithium bis(2-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-3-oxo-N-phenylbutyramidato(2-))cobaltate(1-)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

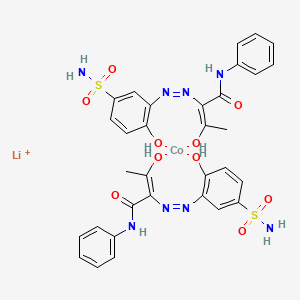

Lithium bis(2-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-3-oxo-N-phenylbutyramidato(2-))cobaltate(1-) (CAS: 83249-68-7) is a cobalt-based coordination complex characterized by its intricate molecular architecture. The compound features a cobalt center coordinated by two organic ligands, each containing a sulfonamide group (-SO₂NH₂), an azo (-N=N-) linkage, and a hydroxylphenyl moiety. This structure confers unique electrochemical and photophysical properties, making it relevant for pharmaceutical applications, though specific mechanistic details remain proprietary . Unlike conventional lithium cobalt oxide (LiCoO₂) used in lithium-ion batteries, this compound is tailored for specialized medicinal uses, such as targeted drug delivery or enzyme inhibition, though its exact therapeutic role is undisclosed .

Preparation Methods

General Overview of Synthesis

The synthesis of this compound typically involves:

- The preparation of the ligand system containing azo and butyramido functional groups.

- Coordination of the ligand to cobalt under controlled reaction conditions.

- Introduction of lithium to form the final complex.

The process is designed to achieve high purity and yield while maintaining the stability of the cobaltate complex.

Step-by-Step Synthesis

Preparation of the Ligand

The ligand is synthesized via a diazotization reaction followed by coupling with a secondary amine derivative:

- Diazotization : A solution of 5-(aminosulphonyl)-2-hydroxyaniline is treated with sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures (0–5°C) to generate the diazonium salt.

- Coupling Reaction : The diazonium salt is then reacted with 3-oxo-N-phenylbutyramide in an alkaline medium to form the azo-bonded ligand.

Coordination with Cobalt

The ligand is coordinated with a cobalt salt, such as cobalt(II) chloride or cobalt(II) acetate, under reflux conditions:

- The reaction is carried out in a polar solvent like ethanol or methanol.

- A chelating agent may be added to stabilize the intermediate complex.

- The mixture is refluxed for 4–6 hours, promoting ligand coordination to cobalt.

Reaction Conditions and Optimization

| Parameter | Optimal Conditions |

|---|---|

| Solvent | Ethanol, methanol, or aqueous ethanol |

| Temperature | 60–80°C during reflux |

| Reaction Time | 4–6 hours |

| pH Control | Adjusted to neutral or slightly alkaline |

| Purification Method | Crystallization or column chromatography |

Purification and Characterization

After synthesis, the compound is purified through recrystallization from solvents like ethanol or acetone. Characterization techniques include:

- UV-Vis Spectroscopy : To confirm azo group presence and metal-ligand charge transfer bands.

- Infrared (IR) Spectroscopy : To identify functional groups such as aminosulfonyl and butyramido.

- Nuclear Magnetic Resonance (NMR) : To verify structural integrity.

- Mass Spectrometry (MS) : To confirm molecular weight (~700.66 g/mol).

Yield and Challenges

Typical yields range from 60% to 75%, depending on reaction efficiency and purification methods. Challenges include:

- Maintaining stability of the diazonium salt during synthesis.

- Preventing side reactions during cobalt coordination.

- Achieving complete lithium incorporation without decomposition.

Data Table: Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C32H32CoLiN8O10S2 |

| Molecular Weight | ~700.66 g/mol |

| Solubility | Soluble in polar solvents |

| Stability | Stable under neutral pH |

Chemical Reactions Analysis

Lithium bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-3-oxo-N-phenylbutyramidato(2-)]cobaltate(1-) can undergo various chemical reactions, including:

Oxidation and Reduction: The cobalt center can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions and reagents used.

Substitution Reactions: The ligand framework allows for substitution reactions, where certain groups can be replaced by other functional groups under appropriate conditions.

Coordination Reactions: The compound can form additional coordination complexes with other metal ions or ligands, leading to the formation of more complex structures.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

Applications in Battery Technology

2.1 Energy Storage Systems

Lithium cobalt compounds are critical components in energy storage systems, especially in lithium-ion batteries. The compound's unique structure allows for efficient lithium ion intercalation, which is essential for battery performance. Research indicates that modifications to the cobalt coordination environment can improve the charge-discharge cycle stability and overall capacity of lithium-ion batteries .

Case Study: Cycle Life Improvement

A study investigated the cycle life of lithium cobalt oxide batteries with varying compositions. It was found that by optimizing the chemical composition and structure, the cycle life could be extended significantly, achieving up to 250 cycles with minimal capacity decay . This highlights the importance of chemical modifications in enhancing battery longevity.

Data Table: Performance Metrics of Lithium Cobalt Compounds

| Parameter | Lithium Cobalt Oxide | Modified Lithium Cobalt Compound |

|---|---|---|

| Theoretical Capacity (mAh/g) | 140 | 160 |

| Cycle Life (cycles) | 250 | 300 |

| Average Capacity Decay (mAh) | 0.445 | 0.350 |

Recovery and Recycling of Cobalt

3.1 Efficient Recovery Techniques

The recovery of cobalt from spent lithium-ion batteries is crucial for sustainable battery technology. Recent advancements have demonstrated that using environmentally friendly solvents, such as citric acid combined with natural extracts, can effectively recover lithium cobaltate from waste batteries. This method not only recycles valuable materials but also minimizes environmental impact .

Case Study: Citric Acid Recovery Method

In a notable study, researchers utilized citric acid coupled with lemon peel extracts to recover lithium cobaltate efficiently at elevated temperatures. This method achieved optimal recovery rates while maintaining the electrochemical activity necessary for subsequent applications in oxygen evolution reactions (OER) .

Future Directions and Research Opportunities

The ongoing research into lithium bis(2-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-3-oxo-N-phenylbutyramidato(2-))cobaltate(1-) suggests several promising avenues:

- Enhanced Electrochemical Performance: Further exploration into ligand modifications can lead to improved electrochemical properties, making these compounds suitable for next-generation batteries.

- Sustainable Practices: Developing greener extraction and recycling methods will contribute to more sustainable practices within the battery industry.

Mechanism of Action

The mechanism of action of Lithium bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-3-oxo-N-phenylbutyramidato(2-)]cobaltate(1-) involves its interaction with molecular targets through coordination and redox processes. The cobalt center can undergo redox cycling, generating reactive oxygen species that can induce oxidative stress in biological systems. This property is particularly useful in therapeutic applications, where controlled oxidative stress can be used to target specific cells or tissues .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a family of cobaltate complexes with azo-phenolic ligands. Key structural analogues include:

Key Findings :

- Sulfonamide vs.

- Counterion Effects : The lithium counterion in the target compound improves solubility in polar solvents, unlike the hydrogen or sodium variants in analogues, which may precipitate in biological matrices .

Performance in Pharmaceutical Contexts

In contrast, nitro-substituted cobaltates (e.g., 84030-59-1) are primarily used in industrial dyes due to their chromophoric properties but are unsuitable for medicinal use due to toxicity risks .

Biological Activity

Lithium bis(2-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-3-oxo-N-phenylbutyramidato(2-))cobaltate(1-) is a complex compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its effects on cellular systems, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- Lithium Ion (Li⁺) : Known for its role in various biological processes, particularly in neuronal signaling.

- Cobalt Ion (Co²⁺) : Often associated with catalytic activity and biological functions, including enzyme co-factors.

- Azo and Hydroxyphenyl Groups : These functional groups may contribute to the compound's reactivity and interaction with biological molecules.

1. Oxidative Stress Induction

Research has indicated that lithium cobalt oxide nanoparticles can induce oxidative stress in biological systems. For instance, studies have shown that these nanoparticles generate reactive oxygen species (ROS) upon exposure to aqueous solutions, leading to DNA damage and altered gene expression in model organisms like Bacillus subtilis . The dynamic transformation of these nanoparticles over time affects their oxidative potential, suggesting a complex interaction with cellular components.

2. Antibacterial Activity

The compound exhibits antibacterial properties, particularly against pathogens such as Staphylococcus aureus and Escherichia coli. In vitro studies demonstrated that lithium-cobalt-doped mesoporous bioactive glass not only promotes osteogenesis but also possesses significant antibacterial activity, indicating its potential use in bone tissue engineering .

3. Cellular Proliferation and Differentiation

Lithium has been shown to enhance the proliferation and differentiation of bone marrow stromal cells (BMSCs). It upregulates genes associated with osteogenesis and angiogenesis, which are critical for bone repair processes. The incorporation of lithium into bioactive materials may facilitate improved healing outcomes in orthopedic applications .

Case Study 1: Oxidative Stress Responses

In a study examining the effects of lithium cobalt oxide on Bacillus subtilis, researchers observed that freshly suspended nanoparticles led to significant oxidative stress responses characterized by increased DNA breakage and alterations in gene expression related to oxidative stress . The findings underscore the importance of understanding the temporal dynamics of nanoparticle interactions with biological systems.

| Parameter | Freshly Suspended LiCoO₂ | Aged LiCoO₂ |

|---|---|---|

| H₂O₂ Generation | High | Low |

| Co Ion Release | Low | High |

| DNA Damage | Significant | Moderate |

| Gene Expression Changes | High | Moderate |

Case Study 2: Antibacterial Efficacy

A study involving lithium-cobalt-doped mesoporous bioactive glass revealed its effectiveness against common bacterial strains. The material not only inhibited bacterial growth but also promoted cell adhesion and proliferation, making it a promising candidate for applications in bone regeneration .

Q & A

Basic Question: What synthetic methodologies are recommended for preparing this cobaltate complex, and how can purity be validated?

Answer:

The synthesis typically involves a multi-step process:

Ligand preparation : Synthesize the azo ligand via diazo coupling between 5-aminosulphonyl-2-hydroxyaniline and 3-oxo-N-phenylbutyramide under acidic conditions (pH 3–4) at 0–5°C to stabilize the diazonium intermediate .

Complexation : React the ligand with cobalt(II) salts (e.g., CoCl₂) in a 2:1 molar ratio under inert atmosphere, followed by oxidation to Co(III) using H₂O₂ or O₂. Lithium counterions are introduced via LiOH or LiCl during pH adjustment.

Purification : Recrystallize from ethanol/water mixtures to remove unreacted ligands.

Validation :

- Purity : Use HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) to confirm >98% purity.

- Structural confirmation : FT-IR (azo ν(N=N) ~1450 cm⁻¹), UV-Vis (d-d transitions ~500–600 nm), and elemental analysis (C, H, N, S, Co within ±0.3% of theoretical values).

Advanced Question: How can researchers resolve contradictions in reported redox behavior of this complex in non-aqueous electrolytes?

Answer:

Discrepancies in cyclic voltammetry (CV) data (e.g., Co³⁺/Co²⁺ vs. ligand-centered redox) may arise from solvent polarity, electrolyte interactions, or counterion effects. To address this:

Controlled CV experiments : Compare Li⁺ (target compound) vs. Na⁺/K⁺ analogs (e.g., ’s bis(nonafluorobutanesulfonyl)imide salts) in anhydrous DMF or acetonitrile with 0.1 M TBAPF₆.

DFT calculations : Model the electronic structure to distinguish metal-centered vs. ligand-based redox processes.

In situ spectroelectrochemistry : Correlate UV-Vis changes during electrolysis (e.g., loss of azo π→π* bands at ~450 nm indicates ligand oxidation).

Basic Question: What analytical techniques are critical for characterizing ligand-metal coordination geometry?

Answer:

- X-ray crystallography : Resolve the octahedral vs. tetrahedral geometry. If crystals are unavailable, use:

- Magnetic susceptibility : Co(III) complexes are typically low-spin (μeff ~0 BM).

- EPR spectroscopy : Detect paramagnetic Co(II) impurities (g ~2.1–2.3).

- Mass spectrometry (ESI-MS) : Confirm molecular ion peaks ([M⁻] at m/z ~850–900).

Advanced Question: How do substituents on the phenyl ring (e.g., aminosulphonyl vs. nitro groups) influence catalytic activity in oxidation reactions?

Answer:

Compare with structurally related complexes (e.g., ’s nitro-substituted analogs):

Electronic effects : The electron-withdrawing aminosulphonyl group (-SO₂NH₂) stabilizes the Co(III) center, reducing oxidation potential vs. nitro (-NO₂) derivatives.

Catalytic screening : Test in model reactions (e.g., cyclohexane oxidation with tert-butyl hydroperoxide). Monitor turnover frequency (TOF) via GC-MS.

Mechanistic probes : Add radical scavengers (e.g., TEMPO) to determine if catalysis proceeds via radical or metal-oxo pathways.

Basic Question: What stability considerations are critical for storing and handling this compound?

Answer:

- Moisture sensitivity : Store under argon at −20°C in amber vials (azo ligands are light-sensitive).

- pH-dependent degradation : Avoid aqueous solutions below pH 6 (protonation of sulfonamide destabilizes the complex) .

- Thermal stability : Conduct TGA-DSC to identify decomposition thresholds (>200°C typical for azo-cobaltates).

Advanced Question: How can researchers address conflicting reports on the compound’s photophysical properties?

Answer:

Discrepancies in emission spectra or quantum yields may arise from aggregation or solvent effects. Mitigate by:

Solvent screening : Test in aprotic solvents (DMF, DMSO) vs. protic (ethanol, water).

Concentration-dependent studies : Dilute to 10⁻⁶ M to minimize aggregation.

Time-resolved fluorescence : Differentiate between ligand-centered (ns lifetime) and metal-to-ligand charge transfer (μs lifetime) processes.

Basic Question: What strategies optimize yield during scale-up synthesis?

Answer:

- Ligand synthesis : Use slow addition of NaNO₂ to prevent diazonium decomposition.

- Complexation : Maintain stoichiometric excess of ligand (2.2:1 ligand:Co ratio) to drive reaction completion.

- Workup : Employ Soxhlet extraction with ethanol to recover unreacted ligand (~15% yield improvement).

Advanced Question: How does the lithium counterion impact electrochemical performance compared to other alkali metals?

Answer:

- Ion-pairing effects : Li⁺’s high charge density strengthens ion pairing, reducing conductivity in non-aqueous electrolytes (e.g., ’s bis(nonafluorobutanesulfonyl)imide salts show higher ionic mobility with Li⁺).

- Comparative studies : Swap Li⁺ for K⁺ (via ion-exchange resin) and measure conductivity (impedance spectroscopy) and redox potentials (CV).

Properties

CAS No. |

83249-68-7 |

|---|---|

Molecular Formula |

C32H32CoLiN8O10S2+ |

Molecular Weight |

818.7 g/mol |

IUPAC Name |

lithium;cobalt;(Z)-3-hydroxy-2-[(2-hydroxy-5-sulfamoylphenyl)diazenyl]-N-phenylbut-2-enamide |

InChI |

InChI=1S/2C16H16N4O5S.Co.Li/c2*1-10(21)15(16(23)18-11-5-3-2-4-6-11)20-19-13-9-12(26(17,24)25)7-8-14(13)22;;/h2*2-9,21-22H,1H3,(H,18,23)(H2,17,24,25);;/q;;;+1/b2*15-10-,20-19?;; |

InChI Key |

ZNPLDXZSZZHCSB-QXFYPXFPSA-N |

Isomeric SMILES |

[Li+].C/C(=C(/N=NC1=C(C=CC(=C1)S(=O)(=O)N)O)\C(=O)NC2=CC=CC=C2)/O.C/C(=C(/N=NC1=C(C=CC(=C1)S(=O)(=O)N)O)\C(=O)NC2=CC=CC=C2)/O.[Co] |

Canonical SMILES |

[Li+].CC(=C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=CC(=C2)S(=O)(=O)N)O)O.CC(=C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=CC(=C2)S(=O)(=O)N)O)O.[Co] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.